molecular formula C6H12N2O B2496571 (S)-3-Methyl-1,4-diazepan-2-one CAS No. 128427-25-8

(S)-3-Methyl-1,4-diazepan-2-one

Cat. No.: B2496571
CAS No.: 128427-25-8
M. Wt: 128.175
InChI Key: PPFMWEFKLWLFKX-YFKPBYRVSA-N
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Description

(S)-3-Methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones. This compound is characterized by a seven-membered ring containing two nitrogen atoms and a ketone functional group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the diazepanone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(S)-3-Methyl-1,4-diazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-3-Methyl-1,4-diazepan-2-one: The enantiomer of the compound with different stereochemistry.

    1,4-Diazepan-2-one: A non-methylated version of the compound.

    3-Methyl-1,4-diazepane: A similar compound without the ketone group.

Uniqueness: (S)-3-Methyl-1,4-diazepan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-3-Methyl-1,4-diazepan-2-one is a chiral compound belonging to the diazepane class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an enantiomer of (R)-3-Methyl-1,4-diazepan-2-one. Its unique stereochemistry confers distinct biological properties that are of interest in various fields including pharmacology and medicinal chemistry. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various physiological processes. The mechanism often involves:

  • Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at receptor sites, affecting signaling pathways.

This dual action makes this compound a candidate for therapeutic applications in treating conditions such as anxiety and metabolic disorders.

Antidepressant and Anxiolytic Properties

Research indicates that diazepane derivatives, including this compound, exhibit significant biological activities relevant to mental health. Studies have shown that these compounds may possess antidepressant and anxiolytic effects through modulation of neurotransmitter systems such as serotonin and gamma-aminobutyric acid (GABA) pathways .

Enzyme Inhibition Studies

The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are significant in managing type 2 diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.

Case Studies

  • Antidepressant Activity : A systematic review analyzed various diazepane derivatives, highlighting their potential mechanisms in treating depression through monoamine reuptake inhibition and GABAergic activity .
  • DPP-IV Inhibition : Preclinical studies demonstrated that modifications of diazepane structures led to promising results in lowering blood glucose levels, suggesting therapeutic potential for metabolic disorders.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotable Applications
This compoundAntidepressant, anxiolytic, enzyme inhibitionMental health treatments, diabetes
(R)-3-Methyl-1,4-diazepan-2-oneSimilar properties but different biological effectsResearch on chiral specificity
1,4-Diazepan-2-oneBaseline comparison for structural activityReference compound for studies

Properties

IUPAC Name

(3S)-3-methyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFMWEFKLWLFKX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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